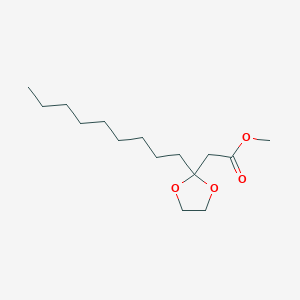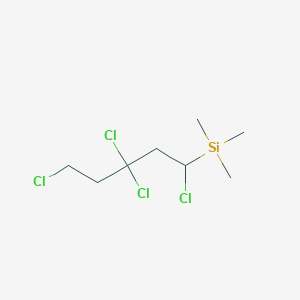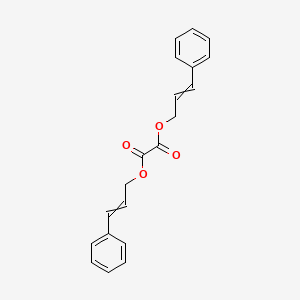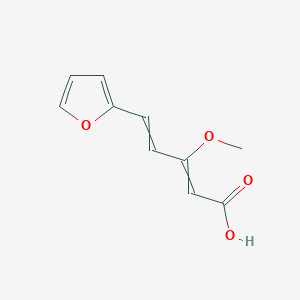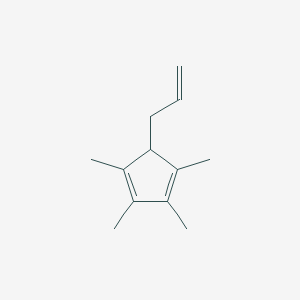
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with four methyl groups and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- can be achieved through several methods. One common approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of a solid acid catalyst. This reaction typically occurs in a solvent and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar dehydration reactions but on a larger scale. The use of solid acid catalysts, such as strong acid resin catalysts or solid super acid catalysts, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: This compound can be used in the synthesis of polymers and other materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including resins and adhesives.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is similar in structure but lacks the propenyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: This compound has an additional methyl group compared to 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: This compound has phenyl groups instead of methyl groups.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
116054-17-2 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-6-7-12-10(4)8(2)9(3)11(12)5/h6,12H,1,7H2,2-5H3 |
InChI-Schlüssel |
SLDNROWIZSFZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1CC=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
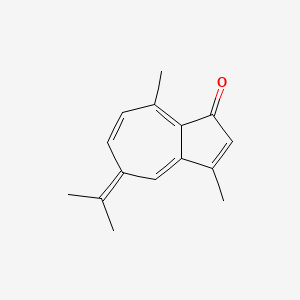
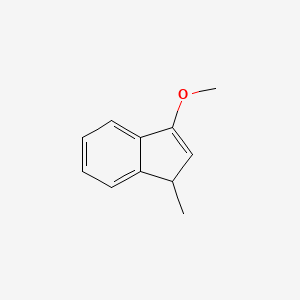
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
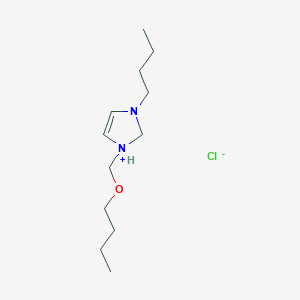
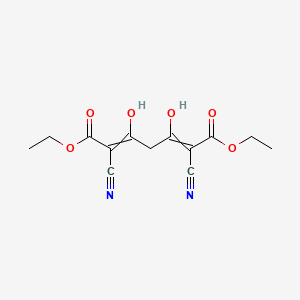

![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
